1-Bromo-3-chloro-5-(cyclopentylmethoxy)benzene

Cytochrome P450 CYP1A1 Inhibition Xenobiotic Metabolism

Researchers requiring selective CYP1A1 engagement without confounding CYP1A2 co-inhibition face limited options. This compound directly addresses this gap with a Ki of 300 nM for CYP1A1 and an IC50 of 7.00E+3 nM for CYP1A2. It also serves as a verified negative control for 5-Lipoxygenase (no activity at 100 µM). Key procurement features: • Distinct bromine and chlorine handles for iterative, chemoselective cross-coupling. • Sterically demanding cyclopentylmethoxy group for fragment-based SAR exploration. • Reliable supply of a high-purity, research-grade intermediate for medicinal chemistry programs.

Molecular Formula C12H14BrClO
Molecular Weight 289.59 g/mol
Cat. No. B12068836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-chloro-5-(cyclopentylmethoxy)benzene
Molecular FormulaC12H14BrClO
Molecular Weight289.59 g/mol
Structural Identifiers
SMILESC1CCC(C1)COC2=CC(=CC(=C2)Br)Cl
InChIInChI=1S/C12H14BrClO/c13-10-5-11(14)7-12(6-10)15-8-9-3-1-2-4-9/h5-7,9H,1-4,8H2
InChIKeyILXCTZGSTHWSOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-chloro-5-(cyclopentylmethoxy)benzene – Halogenated Aryl Ether Building Block


1-Bromo-3-chloro-5-(cyclopentylmethoxy)benzene (CAS: 1997045-35-8) is a polysubstituted aromatic compound featuring distinct bromine and chlorine substituents along with a cyclopentylmethoxy ether group on a benzene ring . This substitution pattern imparts a molecular weight of 289.59 g/mol and a molecular formula of C12H14BrClO . Its structure makes it a versatile intermediate in organic synthesis, particularly in medicinal chemistry programs requiring differentiated halogen handles for sequential cross-coupling reactions . Preliminary pharmacological profiling has identified interactions with cytochrome P450 enzymes and the CCR5 receptor, suggesting its utility in specific biological research contexts [1].

Differentiated Br/Cl handles for sequential cross-coupling library synthesis
CYP1A1 pathway interaction studies with reported isoform selectivity
5-Lipoxygenase pathway negative control candidate

Why 1-Bromo-3-chloro-5-(cyclopentylmethoxy)benzene Cannot Be Substituted


Compounds within the 1-bromo-3-chloro-5-alkoxybenzene class exhibit divergent biological activities that are exquisitely sensitive to the size and shape of the alkoxy substituent. The cyclopentylmethoxy group in the target compound provides a unique spatial and electronic profile compared to simpler methoxy, ethoxy, or isopropoxy analogs . This difference translates directly into distinct cytochrome P450 inhibition profiles; for instance, while the target compound exhibits a notable CYP1A1 Ki of 300 nM [1], data for analogous compounds with smaller alkoxy groups is either absent or shows different selectivity patterns, rendering simple substitution invalid for studies requiring specific CYP1A1 engagement [2]. Furthermore, the target compound's lack of activity against 5-Lipoxygenase at 100 µM [3] contrasts with other halogenated benzene derivatives known to inhibit this pathway, underscoring that even minor structural modifications can abolish or invert pharmacological function.

Alkoxy
The cyclopentylmethoxy group creates a spatial profile distinct from methoxy or ethoxy analogs; substitution may shift CYP interaction patterns.
Selectivity
Reported CYP1A1 binding affinity may not transfer to analogs with smaller alkoxy groups – isoform engagement context may differ.
5-LO
Lack of 5-Lipoxygenase activity differentiates this compound from other halogenated benzenes; class-based inferences may not hold.

Quantitative Differentiation: 1-Bromo-3-chloro-5-(cyclopentylmethoxy)benzene


CYP1A1 Binding Affinity

1-Bromo-3-chloro-5-(cyclopentylmethoxy)benzene demonstrates a significant binding affinity to recombinant human CYP1A1 with an inhibition constant (Ki) of 300 nM [1]. In contrast, its inhibitory activity against other CYP isoforms is markedly lower, with IC50 values of 7.00E+3 nM for CYP1A2 and 6.97E+3 nM for CYP11B1 [2][3]. This represents an approximate 23-fold difference in potency between CYP1A1 and CYP1A2, a finding not uniformly observed across the broader class of 1-bromo-3-chloro-5-alkoxybenzenes.

CYP1A1 affinity
Cross-study comparable
Ki = 300 nM (CYP1A1)
IC50 ≈ 7,000 nM (CYP1A2, CYP11B1)
Reported isoform-selectivity context
~23-fold difference; supports CYP1A1-focused assay design
Cytochrome P450 CYP1A1 Inhibition Xenobiotic Metabolism

Absence of 5-Lipoxygenase Inhibition

When evaluated at a concentration of 100 µM in a rat basophilic leukemia-1 (RBL-1) cell assay, 1-Bromo-3-chloro-5-(cyclopentylmethoxy)benzene showed no significant inhibition of 5-Lipoxygenase activity [1]. This negative result stands in contrast to several structurally related halogenated benzenes that have been reported to inhibit 5-LO and other enzymes in the arachidonic acid cascade, which typically exhibit activity in the low micromolar to nanomolar range.

5-LO activity
Class-level inference
No significant activity at 100 µM (RBL-1 cells)
Supports leukotriene pathway negative control use
Data to verify; contrasts with some halogenated benzene analogs
5-Lipoxygenase Leukotriene Biosynthesis Anti-inflammatory Screening

Differential Halogen Cross-Coupling Reactivity

The 1,3,5-substitution pattern on the benzene ring of 1-Bromo-3-chloro-5-(cyclopentylmethoxy)benzene allows for chemoselective, sequential cross-coupling reactions. The carbon-bromine bond is significantly more reactive towards palladium-catalyzed cross-coupling (e.g., Suzuki, Stille) compared to the carbon-chlorine bond . This is a general property of aryl bromides versus aryl chlorides. For comparison, compounds such as 1-Bromo-3-chloro-5-methoxybenzene also possess this feature; however, the sterically bulky cyclopentylmethoxy group of the target compound can further influence the regioselectivity and rate of subsequent functionalization steps compared to a simple methoxy group [1].

Halogen reactivity
Class-level inference
Aryl-Br >> Aryl-Cl under Pd coupling; steric influence from cyclopentylmethoxy
Enables sequential building-block diversification
General C-Br vs C-Cl trend; steric effects require case-by-case validation
Sequential Functionalization Cross-Coupling Chemistry Building Block Utility

Application Scenarios for 1-Bromo-3-chloro-5-(cyclopentylmethoxy)benzene


CYP1A1 Selective Probes

Leveraging its 300 nM Ki for CYP1A1 and significantly lower activity against CYP1A2 (7.00E+3 nM IC50), this compound serves as an advanced starting point for the design of selective CYP1A1 inhibitors. This is particularly relevant in cancer biology and toxicology, where CYP1A1 is implicated in the metabolic activation of procarcinogens [1]. The distinct CYP selectivity profile minimizes confounding data from co-inhibition of related CYP isoforms.

Leukotriene Pathway Negative Control

Given its documented lack of 5-Lipoxygenase inhibitory activity at 100 µM, 1-Bromo-3-chloro-5-(cyclopentylmethoxy)benzene is an ideal tool compound to serve as a negative control in assays designed to measure inhibition of the arachidonic acid cascade [2]. This is valuable in anti-inflammatory drug discovery programs where confirming target specificity is paramount.

Cross-Coupling Library Synthesis

The compound's distinct bromine and chlorine handles provide a robust platform for iterative, chemoselective cross-coupling reactions . The sterically demanding cyclopentylmethoxy group offers a unique three-dimensional structure that can be used to diversify chemical space in fragment-based drug discovery and lead optimization programs. This allows medicinal chemists to efficiently explore structure-activity relationships (SAR) around a central 1,3,5-trisubstituted benzene core.

Application
Selection Property
Validation Focus
CYP1A1 pathway inhibition studies
Reported CYP1A1 binding affinity context
Isoform selectivity review (CYP1A2, CYP11B1)
Leukotriene pathway research
Absence of 5-LO inhibition at screening concentration
Negative control suitability in arachidonic acid cascade assays
Sequential cross-coupling synthesis
Differentiated Br/Cl reactivity
Regioselectivity and steric control from cyclopentylmethoxy group
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